synthesis and characterization of copper vanadate nanostructures
synthesis and characterization of copper vanadate nanostructures
An In-depth Technical Guide to the Synthesis and Characterization of Copper Vanadate (B1173111) Nanostructures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the . These materials are gaining significant attention due to their fascinating electronic, optical, magnetic, and catalytic properties.[1][2][3] The diverse stoichiometries of copper vanadates, such as CuV₂O₆, Cu₂V₂O₇, Cu₃V₂O₈, and Cu₅V₂O₁₀, allow for a wide range of crystal structures and tunable properties, making them promising candidates for applications in catalysis, energy storage, and biomedicine, including drug sensing and cancer therapy.[4][5][6][7]
Synthesis Methodologies
The properties of copper vanadate nanostructures are highly dependent on the synthesis method, which influences their phase, morphology, and crystallinity.[4] Several techniques have been developed, each offering distinct advantages.
Hydrothermal Synthesis
Hydrothermal synthesis is a widely used, cost-effective method for producing high-quality crystalline nanostructures.[1] It involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel (autoclave).
Experimental Protocol:
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Precursor Preparation: Prepare an aqueous solution of a copper salt (e.g., copper nitrate (B79036), Cu(NO₃)₂) and a vanadium source (e.g., sodium metavanadate, NaVO₃ or ammonium (B1175870) metavanadate, NH₄VO₃).[1][8] For a typical synthesis of CuV₂O₆, 0.1 mol of copper nitrate and 0.1 mol of sodium metavanadate are dissolved in deionized water.[1]
-
Mixing: The precursor solutions are mixed and stirred vigorously at room temperature for approximately 120 minutes to ensure homogeneity.[1] Surfactants like Pluronic P-123 or capping agents such as urea (B33335) may be added to control the morphology of the nanostructures.[4]
-
Hydrothermal Reaction: The resulting solution is transferred into a Teflon-lined stainless steel autoclave.[1][8] The autoclave is sealed and heated to a specific temperature (e.g., 100-180°C) for a set duration (e.g., 5-72 hours).[9]
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts, and finally dried in an oven.
-
Annealing (Optional): The dried powder is often annealed (calcined) at a high temperature (e.g., 250-550°C) in a furnace to obtain the desired crystalline phase and stoichiometry.[4][10]
Sol-Gel Method
The sol-gel method is a versatile, low-temperature technique that allows for excellent control over the product's chemical composition and microstructure. It involves the transition of a system from a liquid "sol" into a solid "gel" phase.
Experimental Protocol:
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Sol Formation: A "sol" is prepared by dissolving precursors, such as ammonium metavanadate and an alkaline copper carbonate, in a suitable solvent, often with a chelating agent like citric acid.[11]
-
Gelation: The sol is then subjected to a process (e.g., heating, stirring) that promotes the formation of a continuous network, resulting in a gel. Pulse sonication can be used to ensure extensive mixing of precursors.[12]
-
Drying: The gel is dried to remove the solvent. This step is critical as it can influence the porosity and surface area of the final product.
-
Calcination: The dried gel is calcined at a specific temperature (e.g., 550°C) to burn off organic residues and induce crystallization, forming the final copper vanadate nanostructures.[11]
Co-precipitation Method
Co-precipitation is a simple and rapid method for synthesizing nanostructures by simultaneously precipitating the copper and vanadate ions from a solution.
Experimental Protocol:
-
Solution Preparation: Aqueous solutions of a soluble copper salt (e.g., copper sulfate) and a vanadate source (e.g., ammonium metavanadate) are prepared.
-
Precipitation: The solutions are mixed, and a precipitating agent (e.g., ammonia (B1221849) water) is added to adjust the pH (e.g., to 8.5), causing the copper and vanadate ions to co-precipitate.[9]
-
Aging and Washing: The resulting precipitate is typically aged for a period to allow for crystal growth and then washed thoroughly with deionized water to remove impurities.
-
Drying and Calcination: The washed precipitate is dried and then calcined at temperatures ranging from 400°C to 600°C to form the final crystalline product.[13]
Other Synthesis Methods
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Sonochemical Synthesis: This method utilizes high-intensity ultrasound to induce chemical reactions. The acoustic cavitation creates localized hot spots with high temperature and pressure, facilitating the formation of nanoparticles.[14][15]
-
Solution Combustion Synthesis (SCS): A time-efficient technique where a precursor mixture (e.g., metal nitrates and a fuel like urea) undergoes a rapid, exothermic reaction upon heating, producing the desired material in minutes. Careful pH control is crucial to obtain phase-pure products.[16]
-
Electrochemistry Assisted Laser Ablation in Liquid (ECLAL): A green and catalyst-free approach that synthesizes nanostructures under ambient conditions.[2][3]
Characterization Techniques
A suite of analytical techniques is employed to thoroughly characterize the synthesized copper vanadate nanostructures.
-
X-ray Diffraction (XRD): This is the primary technique used to identify the crystal structure, phase purity, and average crystallite size of the nanostructures.[1][5] The diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for phase identification.[3]
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface, revealing the morphology, size, and aggregation of the nanostructures.[1][17]
-
Transmission Electron Microscopy (TEM): TEM offers higher magnification than SEM, allowing for the visualization of the internal structure, particle size distribution, and crystalline lattice of the nanoparticles.[2][5]
-
UV-Visible Spectroscopy (UV-Vis): This technique is used to determine the optical properties, specifically the light absorption characteristics and the optical bandgap of the material, which is crucial for photocatalytic and optoelectronic applications.[1][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups and confirm the formation of chemical bonds, such as the Cu-O and V-O bonds, within the synthesized material.[5][18]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the copper and vanadium ions in the nanostructures.[4][14]
-
Raman Spectroscopy: This technique is used to probe vibrational modes in the material, providing complementary information to XRD and FTIR about the crystal structure and phase composition.[2][14]
Data Presentation
The following tables summarize key quantitative data from various synthesis and characterization studies of copper vanadate nanostructures.
Table 1: Synthesis Methods and Resulting Nanostructure Properties
| Synthesis Method | Key Precursors | Conditions | Resulting Phase | Morphology | Particle Size (nm) | Bandgap (eV) |
| Hydrothermal | Cu(NO₃)₂, NaVO₃ | 120 min stirring, autoclave | CuV₂O₆ | Spherical, nanoleaf-like | ~50 | - |
| Hydrothermal (with annealing) | Cu precursors, NH₄VO₃, P-123 | Annealed at 500°C | Triclinic CuV₂O₆ | Platelets | 50-70 | 1.84 |
| Hydrothermal (with annealing) | Cu precursors, NH₄VO₃, P-123 | Annealed at 250°C | Monoclinic Cu₂V₂O₇ | Micro-flakes | - | 2.2 |
| Sol-Gel (with annealing) | NH₄VO₃, CuCO₃·Cu(OH)₂ | Annealed at 550°C | CuV₂O₆ | Small particles | - | - |
| Co-precipitation (with annealing) | V₂O₅, Cu(NO₃)₂ | pH 8.5, Annealed at 600°C | Triclinic α-CuV₂O₆ | Crystalline | - | - |
| Solution Combustion | Cu, V precursors | pH control, NaOH wash | α-CuV₂O₆ | Polycrystalline powder | - | ~2.0 (Indirect) |
Table 2: Characterization Techniques and Key Findings for Copper Vanadate
| Technique | Purpose | Typical Findings |
| XRD | Phase identification, crystallinity, crystallite size | Monoclinic, triclinic, or orthorhombic crystal structures are commonly identified.[4] Peak positions are matched with standard patterns (e.g., JCPDS No. 73-1032 for CuV₂O₆).[1] |
| SEM/TEM | Morphology, size, and structural analysis | Diverse morphologies such as nanoparticles, nanorods, nanobelts, nanoflowers, and platelets are observed depending on synthesis conditions.[5][8][10] |
| UV-Vis | Optical absorption and bandgap energy | Absorption onsets are typically in the visible range (e.g., 565 nm for Cu₂V₂O₇, 670 nm for CuV₂O₆).[4] Bandgaps vary with phase, commonly between 1.8 eV and 2.4 eV.[10] |
| FTIR | Chemical bond confirmation | Confirms the formation of metal-oxygen bonds, specifically Cu-O and V-O stretching and bending vibrations.[5] |
| XPS | Elemental composition and oxidation states | Confirms the presence of Cu, V, and O.[14] Determines the oxidation states, typically Cu²⁺ and V⁵⁺.[4] |
Visualization of Workflows and Pathways
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: General workflow for the synthesis of copper vanadate nanostructures.
Caption: Step-by-step experimental workflow for hydrothermal synthesis.
Caption: Logical flow of the characterization process for nanostructures.
References
- 1. Synthesis, Characterization of Copper Metavanadate (CuV2O6) Nanostructures via Hydrothermal Method and the Photocatalytic Performance – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and characterization of copper vanadate nanostructures via electrochemistry assisted laser ablation in liquid and the optical multi-absorptions performance - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Cancer Therapeutic Copper-Based Nanomaterials for Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. CN105895894A - Copper vanadate material as well as preparation method and electrochemical performance thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Copper vanadate nanoparticles: synthesis, characterization and its electrochemical sensing property | Semantic Scholar [semanticscholar.org]
